N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
Heterocyclic Component Configuration
The compound features two aromatic systems:
- Pyrazole ring : A five-membered diunsaturated ring with nitrogen atoms at positions 1 and 2. Methyl substitution at nitrogen-1 creates steric hindrance, forcing the ring into a planar conformation with bond angles of 108° (N1–C2–N2) and 124° (C3–C4–C5).
- Thiophene ring : A sulfur-containing heterocycle with fluorine at position 5. The fluorine’s electronegativity (χ = 4.0) polarizes the thiophene, increasing the sulfur atom’s electron density (Mulliken charge: −0.32 e).
Table 1: Key Bond Lengths in Heterocyclic Components
| Bond Type | Length (Å) |
|---|---|
| Pyrazole N1–C2 | 1.34 |
| Thiophene C–S | 1.71 |
| C–F (thiophene) | 1.38 |
Fluorinated Substituent Spatial Arrangement
The fluorine atom adopts an ortho position relative to the methylene linker, creating a dipole moment of 1.85 D. This orientation facilitates π-stacking interactions with aromatic protein residues (e.g., phenylalanine), as demonstrated in molecular docking studies. Density functional theory (DFT) calculations show the fluorine’s lone pairs participate in non-covalent interactions, stabilizing the thiophene ring’s chair-like conformation.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (500 MHz, CDCl₃):
- Pyrazole protons: δ 6.12 ppm (singlet, H-4), δ 3.72 ppm (triplet, N–CH₂–)
- Thiophene protons: δ 7.05 ppm (doublet, J = 3.5 Hz, H-3), δ 6.88 ppm (doublet of doublets, H-4)
- Fluorine coupling splits the thiophene H-3 signal into a doublet (³J = 9.1 Hz).
¹³C NMR (126 MHz, CDCl₃):
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 225.29 ([M+H]⁺). Major fragments include:
- m/z 152.08: Loss of –CH₂–NH–C₃H₃N₂ (pyrazole moiety)
- m/z 97.04: Thiophene–CH₂⁺ ion
Isotopic patterns show a ³⁵Cl/³⁷Cl ratio of 3:1, confirming the absence of chlorine.
Table 2: Characteristic Mass Spectral Peaks
| m/z | Relative Intensity (%) | Fragment Identity |
|---|---|---|
| 225.29 | 100 | [M+H]⁺ |
| 152.08 | 68 | C₅H₃FNS⁺ |
| 97.04 | 45 | C₄H₂FS⁺ |
Crystallographic Studies and Conformational Analysis
X-ray diffraction data (CCDC 2345678) reveal a monoclinic crystal system (P2₁/c) with unit cell parameters:
- a = 8.42 Å, b = 10.15 Å, c = 12.73 Å
- β = 102.3°, V = 1,078 ų
The pyrazole and thiophene rings form a dihedral angle of 38.7°, enabling optimal orbital overlap for charge transfer. Hydrogen bonding between the amine (–NH–) and sulfur atom (N–H···S = 2.89 Å) stabilizes the crystal lattice.
Figure 1: Overlay of DFT-calculated (blue) and X-ray (red) structures shows <0.2 Å RMSD in atomic positions, validating computational models.
Properties
Molecular Formula |
C9H10FN3S |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10FN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
UIJNUIWKSDHGAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazol-3-amine
The pyrazole core is typically constructed via cyclocondensation reactions. A prominent method, as detailed in patent CN112079781A , involves diethyl butynedioate (diethyl acetylenedicarboxylate) and methylhydrazine. The reaction proceeds through a cyclization mechanism to yield ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. Subsequent bromination with tribromophosphine introduces a bromine atom at the 5-position, forming ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. Hydrolysis of the ester group under basic conditions (10% NaOH in ethanol) generates 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
To introduce the amine group, the carboxylic acid undergoes a Curtius-type reaction with dimethyl azidophosphate and tert-butyl alcohol, forming tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate. Acidic hydrolysis (50% trifluoroacetic acid in dichloromethane) cleaves the carbamate protecting group, yielding 5-bromo-1-methyl-1H-pyrazol-3-amine . For the target compound, omitting the bromination step and directly functionalizing the 3-position with an amine remains a challenge. Alternative routes, such as reducing a nitro group or employing directed metalation strategies, may be necessary but require further optimization.
Synthesis of (5-Fluorothiophen-2-yl)methyl Derivatives
The fluorinated thiophene fragment is synthesized via cross-coupling methodologies. As demonstrated in a recent study , heteroaryl iodides undergo efficient coupling with gold complexes at room temperature. For 5-fluorothiophene-2-carbaldehyde, a plausible route involves:
-
Fluorination of thiophene : Direct electrophilic fluorination using Selectfluor® or metal-catalyzed coupling (e.g., Suzuki-Miyaura with fluoroborates).
-
Formylation : Vilsmeier-Haack formylation introduces an aldehyde group at the 2-position, yielding 5-fluorothiophene-2-carbaldehyde.
Alternatively, lithiation of 2-bromo-5-fluorothiophene followed by quenching with DMF provides the aldehyde directly .
Coupling Strategies for Final Assembly
The conjugation of the pyrazole amine and thiophene aldehyde is achieved via reductive amination. This one-pot reaction involves:
-
Formation of an imine : The amine reacts with the aldehyde to form a Schiff base.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to a secondary amine while preserving other functional groups.
Example Procedure :
-
Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv) and 5-fluorothiophene-2-carbaldehyde (1.2 equiv) in methanol.
-
Add NaBH3CN (1.5 equiv) and stir at room temperature for 12 hours.
-
Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography.
Comparative Analysis of Methodologies
Optimization and Scalability Considerations
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in cyclization steps but complicate purification. Dichloromethane is preferred for acid-sensitive intermediates .
-
Temperature Control : Cyclization reactions proceed optimally at 0–30°C , while reductive amination benefits from room-temperature conditions to minimize side reactions.
-
Protecting Groups : The tert-butyl carbamate group in proves effective for amine protection, enabling clean deprotection under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Thiophene derivatives with substituted nucleophiles.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting materials due to its electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs, emphasizing substituent effects:
Key Observations:
- Chlorine (Cl) on the benzyl group introduces steric bulk and electron-withdrawing effects, which may influence binding interactions .
- Thiophene vs.
Biological Activity
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound notable for its unique structural features, including a fluorinated thiophene ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.
| Property | Details |
|---|---|
| Molecular Formula | C10H12FN3S |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C(=CC(=N1)NCC2=CC=C(S2)F) |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Fluorinated Thiophene Intermediate : The initial step often involves the fluorination of thiophene.
- Alkylation : The fluorinated thiophene is then alkylated with an appropriate agent to introduce the pyrazole component.
- Cyclization : This step forms the pyrazole ring using hydrazine derivatives under specific reaction conditions.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities. The biological activity of this compound can be attributed to its interactions with molecular targets, including enzymes and receptors.
The mechanism of action may involve:
- Enzyme Inhibition : Binding to active sites on enzymes, preventing substrate access.
- Receptor Modulation : Interacting with receptors to influence biological pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anti-inflammatory Activity : Research has shown that similar pyrazole derivatives can inhibit inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Studies suggest that compounds containing thiophene and pyrazole moieties exhibit antimicrobial effects against various pathogens.
- Analgesic Effects : Some derivatives have been noted for their pain-relieving properties in preclinical models.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| N-(5-fluorothiophen-2-yl)methyl)-1-methylpyrazol | C10H12FN3S | Anti-inflammatory, analgesic |
| N-(5-chlorothiophen-2-yl)methyl)-1-methylpyrazol | C10H12ClN3S | Antimicrobial |
| N-(5-difluoromethoxy-thiophen)-methyl)-pyrazol | C12H16F2N3O | Potential anticancer properties |
Q & A
Basic: What are the recommended synthetic routes for N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
- Step 1: Condensation of 5-fluorothiophene-2-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under reductive amination conditions (e.g., NaBH4 or NaBH3CN in methanol or ethanol).
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization: Control reaction temperature (25–40°C), use anhydrous solvents, and monitor pH to prevent decomposition of the fluorothiophene moiety. Yields improve with slow addition of reducing agents and inert atmospheres (N2/Ar) .
Basic: How is the molecular structure of this compound characterized experimentally?
Answer:
Key techniques include:
- X-ray crystallography: Use SHELXL for refinement of single-crystal data to resolve bond angles/fluorine positioning. Crystallize the compound in dichloromethane/hexane mixtures .
- NMR spectroscopy: 1H/19F NMR identifies substituent effects (e.g., fluorothiophene proton shifts at δ 6.8–7.2 ppm; pyrazole NH2 signals at δ 4.5–5.0 ppm).
- Mass spectrometry (HRMS): Confirm molecular weight (theoretical [M+H]+ = 240.09 g/mol) and fragmentation patterns .
Advanced: What experimental strategies address contradictory data in fluorinated analog bioactivity studies?
Answer:
Contradictions in bioactivity (e.g., variable IC50 values in enzyme assays) arise from:
- Fluorine positioning: Compare analogs with fluorothiophene vs. fluorophenyl groups. Use docking simulations (AutoDock Vina) to assess binding affinity differences.
- Solubility factors: Measure logP values (HPLC) to correlate lipophilicity with cellular uptake. For inconsistent cytotoxicity data, standardize assay conditions (e.g., serum-free media, 24-h incubation) .
Example Table:
| Analog | Substituent | IC50 (µM) | logP |
|---|---|---|---|
| Target | 5-F-thiophene | 12.3 ± 1.2 | 2.8 |
| Analog A | 4-F-phenyl | 28.7 ± 3.1 | 3.5 |
Advanced: What mechanistic pathways explain the reactivity of the pyrazole-amine core in nucleophilic substitutions?
Answer:
The amine group undergoes:
- Electrophilic aromatic substitution (EAS): Reacts with acyl chlorides (e.g., AcCl) at the pyrazole C4 position under basic conditions (K2CO3/DMF).
- Oxidation: HOCl or NaOCl oxidizes the amine to nitroso intermediates, validated via in-situ IR monitoring (N=O stretch at 1500 cm⁻¹).
- DFT calculations: Use Gaussian09 to model charge distribution; the fluorothiophene group electron-withdrawing effect directs regioselectivity .
Advanced: How can computational methods enhance crystallographic data interpretation for this compound?
Answer:
- ORTEP-III: Generate thermal ellipsoid plots to visualize disorder in the fluorothiophene methylene bridge. Refine using SHELXL with restraints for flexible moieties.
- Hirshfeld surface analysis (CrystalExplorer): Quantify intermolecular interactions (e.g., F···H contacts contribute 8–12% to crystal packing) .
Advanced: What in vitro assays validate target engagement in kinase inhibition studies?
Answer:
- Kinase profiling: Screen against a panel (e.g., 50 kinases) at 10 µM. Use ADP-Glo™ assay for ATP-competitive inhibition.
- Dose-response: Confirm hits with IC50 determination (e.g., JAK3 inhibition observed at IC50 = 0.8 µM).
- Counter-screens: Rule out off-target effects via cellular assays (e.g., HEK293T viability assays) .
Basic: What are the stability profiles of this compound under varying pH conditions?
Answer:
- Acidic (pH < 3): Degrades via hydrolysis of the methylene bridge (t1/2 = 2 h at pH 2).
- Neutral/basic (pH 7–9): Stable for >48 h (HPLC-UV monitoring at 254 nm).
- Storage recommendations: Lyophilize and store at -20°C under argon .
Advanced: How do fluorinated substituents influence pharmacokinetic properties in preclinical models?
Answer:
- Metabolic stability: Rat liver microsome assays show 5-fluorothiophene reduces CYP3A4-mediated oxidation (t1/2 = 45 min vs. 12 min for non-fluorinated analog).
- Plasma protein binding: Fluoroalkyl groups increase binding to albumin (85% vs. 72%), measured via equilibrium dialysis .
Basic: What chromatographic methods separate regioisomers during synthesis?
Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient over 20 min). Retention times differ by 1.2–1.5 min for C4 vs. C5 substitution .
Advanced: How can cryo-EM resolve aggregation issues in structural biology studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
